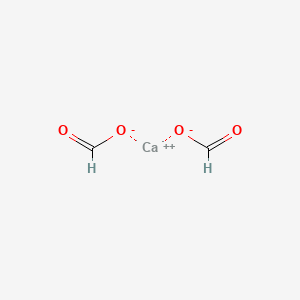![molecular formula C39H34N4O6 B12057537 5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in scientific research due to its ability to act as a chemosensor, particularly for detecting specific biomolecules in biological samples.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:
Formation of the xanthene core: This involves the condensation of appropriate starting materials under acidic conditions to form the xanthene structure.
Introduction of the difluoro and hydroxy groups: These groups are introduced through selective fluorination and hydroxylation reactions.
Attachment of the bis(2-pyridinylmethyl)amino group: This step involves the reaction of the xanthene derivative with bis(2-pyridinylmethyl)amine under basic conditions.
Formation of the benzoic acid derivative: The final step involves the esterification of the benzoic acid with acetic anhydride to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yields.
Purification steps: These include crystallization, distillation, and chromatography to obtain the pure compound.
Quality control: Analytical techniques such as NMR, HPLC, and mass spectrometry are used to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate is widely used in scientific research due to its unique properties:
Chemosensor: It is used to detect specific biomolecules, such as protonated histidine, in biological samples.
Fluorescent probe: The compound exhibits fluorescence, making it useful in imaging and diagnostic applications.
Biological studies: It is used to study the interactions of biomolecules and their pathways in various biological systems.
Medicinal chemistry: The compound is investigated for its potential therapeutic applications, particularly in targeting specific proteins and pathways.
作用机制
The compound exerts its effects through its ability to form complexes with specific biomolecules. The bis(2-pyridinylmethyl)amino group acts as a chelating agent, binding to metal ions or other targets. The xanthene core provides the fluorescent properties, allowing for the detection and imaging of these complexes. The molecular targets and pathways involved include:
相似化合物的比较
Similar Compounds
Fluorescein: A widely used fluorescent dye with similar xanthene core structure.
Rhodamine: Another fluorescent dye with structural similarities to the xanthene core.
Eosin: A fluorescent dye with a similar mechanism of action.
Uniqueness
5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate is unique due to its specific functional groups, which provide both chelating and fluorescent properties. This dual functionality makes it particularly useful in detecting and imaging specific biomolecules in complex biological systems.
属性
分子式 |
C39H34N4O6 |
|---|---|
分子量 |
654.7 g/mol |
IUPAC 名称 |
[7'-acetyloxy-5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-3-oxospiro[2-benzofuran-1,10'-9H-anthracene]-2'-yl] acetate |
InChI |
InChI=1S/C39H34N4O6/c1-25(44)47-32-10-13-35-27(20-32)19-28-21-33(48-26(2)45)11-14-36(28)39(35)37-12-9-29(22-34(37)38(46)49-39)42-17-18-43(23-30-7-3-5-15-40-30)24-31-8-4-6-16-41-31/h3-16,20-22,42H,17-19,23-24H2,1-2H3 |
InChI 键 |
UQDHNTDMIFUWBO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C2)C=C(C=C4)OC(=O)C)C5=C(C=C(C=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12057455.png)










![2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B12057532.png)

![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)
